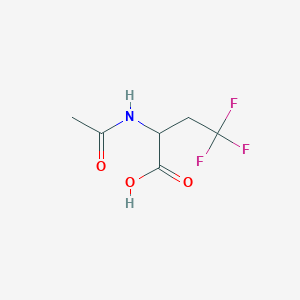

2-Acetamido-4,4,4-trifluorobutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-acetamido-4,4,4-trifluorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO3/c1-3(11)10-4(5(12)13)2-6(7,8)9/h4H,2H2,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCRZHTXNJUSFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30556363 | |

| Record name | 2-Acetamido-4,4,4-trifluorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120097-65-6 | |

| Record name | 2-Acetamido-4,4,4-trifluorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Acetamido-4,4,4-trifluorobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetamido-4,4,4-trifluorobutanoic acid is a fluorinated amino acid derivative of significant interest in pharmaceutical research and development. The incorporation of a trifluoromethyl group can profoundly influence the molecule's physicochemical properties, impacting its metabolic stability, bioavailability, and overall potential as a therapeutic agent or building block.[1] This technical guide provides a summary of the available physicochemical data for this compound, details common experimental protocols for determining these properties, and presents illustrative diagrams for its synthesis and potential biological interactions. While extensive experimental data for this specific compound is not widely published, this guide consolidates known information and provides generalized methodologies relevant to its characterization.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are not extensively available in peer-reviewed literature. The following table summarizes the known information and indicates where data is currently unavailable.

| Property | Value | Source |

| Molecular Formula | C₆H₈F₃NO₃ | |

| Molecular Weight | 199.13 g/mol | [1] |

| CAS Number | 120097-65-6 | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| Aqueous Solubility | Data not available | |

| logP | Data not available |

Experimental Protocols

This section details generalized experimental protocols for the determination of key physicochemical properties of this compound and a plausible synthetic route.

Synthesis of this compound

A plausible synthetic route for this compound involves the acetylation of the corresponding amino acid, (S)-2-Amino-4,4,4-trifluorobutanoic acid. The synthesis of the amino precursor has been described in the literature.[2][3]

Protocol for Acetylation:

-

(S)-2-Amino-4,4,4-trifluorobutanoic acid is dissolved in a suitable solvent, such as glacial acetic acid or a mixture of acetic anhydride and an inert solvent like dichloromethane.

-

Acetic anhydride (1.1 to 1.5 molar equivalents) is added to the solution. The reaction can be performed at room temperature or with gentle heating.

-

The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the solvent and excess acetic anhydride are removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

-

The final product's identity and purity are confirmed by analytical methods such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

Determination of pKa

The acid dissociation constant (pKa) of the carboxylic acid group can be determined by various methods, including potentiometric titration or utilizing ¹⁹F NMR spectroscopy, which is particularly useful for fluorinated compounds.[4]

¹⁹F NMR Spectroscopy Protocol:

-

A series of buffer solutions with known pH values are prepared.

-

A constant concentration of this compound is added to each buffer solution.

-

The ¹⁹F NMR spectrum is recorded for each sample.

-

The chemical shift of the trifluoromethyl group will vary with the ionization state of the carboxylic acid.

-

The pKa is determined by fitting the plot of the ¹⁹F chemical shift versus pH to the Henderson-Hasselbalch equation.

Determination of Aqueous Solubility

The shake-flask method is a common technique for determining aqueous solubility. An excess amount of the solid compound is added to a known volume of water in a flask. The flask is then agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours). The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as HPLC-UV.

Determination of logP

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. It can be determined experimentally using the shake-flask method or, more rapidly, by reversed-phase high-performance liquid chromatography (RP-HPLC).[5][6]

RP-HPLC Protocol:

-

A calibration curve is generated using a series of reference compounds with known logP values.

-

The retention time of this compound is measured on a calibrated RP-HPLC system (e.g., a C18 column).

-

The logP of the target compound is then calculated from its retention time using the calibration curve.

Visualizations

The following diagrams, created using the DOT language, illustrate a plausible synthetic workflow and a generalized signaling pathway that could be influenced by a molecule of this class.

Caption: A plausible synthetic workflow for the preparation of this compound.

Caption: A generalized signaling pathway illustrating potential inhibition by a bioactive molecule.

References

- 1. This compound [myskinrecipes.com]

- 2. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

A Technical Guide to the Spectral Characteristics of 2-Acetamido-4,4,4-trifluorobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Acetamido-4,4,4-trifluorobutanoic acid (CAS Number: 120097-65-6), a fluorinated amino acid derivative of interest in pharmaceutical and chemical research. Due to the limited availability of directly published experimental spectra for this specific compound, this guide combines expected spectral characteristics based on analogous compounds and general spectroscopic principles with detailed, generalized experimental protocols.

Compound Overview

This compound is a derivative of butanoic acid featuring an acetamido group at the second carbon and a trifluoromethyl group at the fourth position. Its molecular formula is C₆H₈F₃NO₃, with a molecular weight of 199.13 g/mol . The presence of the trifluoromethyl group can significantly influence the compound's chemical and biological properties, making its structural elucidation via spectroscopic methods crucial.

Predicted Spectral Data

The following tables summarize the predicted and expected spectral data for this compound based on the analysis of similar structures and established spectroscopic databases.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | -COOH |

| ~8.0 | Doublet | 1H | -NH |

| ~4.5 | Multiplet | 1H | H-2 |

| ~2.5 - 2.8 | Multiplet | 2H | H-3 |

| ~2.0 | Singlet | 3H | -COCH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~175 | -COOH |

| ~170 | -C=O (amide) |

| ~124 (quartet) | -CF₃ |

| ~50 | C-2 |

| ~35 (quartet) | C-3 |

| ~23 | -CH₃ |

Table 3: Predicted ¹⁹F NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -65 to -75 | Triplet | -CF₃ |

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch (carboxylic acid) |

| ~3300 | Medium | N-H stretch (amide) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1650 | Strong | C=O stretch (amide I) |

| ~1550 | Medium | N-H bend (amide II) |

| 1300 - 1100 | Strong | C-F stretch |

Table 5: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 199.04 | [M]⁺ (Molecular Ion) |

| 181.03 | [M - H₂O]⁺ |

| 154.04 | [M - COOH]⁺ |

| 140.02 | [M - COCH₃ - H₂O]⁺ |

| 112.02 | [M - COOH - COCH₃]⁺ |

| 69.00 | [CF₃]⁺ |

| 43.02 | [CH₃CO]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required to obtain the spectral data for this compound.

Synthesis

The synthesis of this compound can be achieved through the N-acetylation of its corresponding amino acid precursor, 2-Amino-4,4,4-trifluorobutanoic acid.

Materials:

-

2-Amino-4,4,4-trifluorobutanoic acid

-

Acetic anhydride

-

A suitable base (e.g., triethylamine or sodium bicarbonate)

-

An appropriate solvent (e.g., dichloromethane or aqueous solution)

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 2-Amino-4,4,4-trifluorobutanoic acid in the chosen solvent.

-

Add the base to the solution.

-

Slowly add acetic anhydride to the reaction mixture, maintaining the temperature with an ice bath if necessary.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

If in an organic solvent, wash the mixture with a dilute acid solution and then with brine. If in an aqueous solution, acidify the mixture with hydrochloric acid.

-

Extract the product into an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of purified this compound for ¹H and ¹⁹F NMR, and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an appropriate internal standard (e.g., TMS for ¹H and ¹³C NMR in CDCl₃, or CFCl₃ for ¹⁹F NMR).

Data Acquisition:

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

¹³C NMR: Acquire the spectrum on the same spectrometer with a proton decoupler. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (1024 or more) to achieve adequate signal-to-noise.

-

¹⁹F NMR: Acquire the spectrum on a spectrometer equipped with a fluorine probe. A typical spectral width would be around 50 ppm, centered around the expected chemical shift.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound onto the center of the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry

Sample Preparation (Electron Ionization - EI):

-

Dissolve a small amount of the purified sample in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Data Acquisition:

-

Use a standard electron ionization energy of 70 eV.

-

Acquire the mass spectrum over a mass-to-charge ratio (m/z) range of approximately 40-300.

-

The resulting spectrum will show the molecular ion and various fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

An In-depth Technical Guide to the Solubility and Stability of 2-Acetamido-4,4,4-trifluorobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 2-Acetamido-4,4,4-trifluorobutanoic acid, a fluorinated amino acid derivative of interest in pharmaceutical research. Due to its structural features, particularly the presence of a trifluoromethyl group, this compound is anticipated to possess enhanced metabolic stability, a desirable characteristic for drug candidates. This document summarizes the known physicochemical properties, provides inferred experimental protocols based on related compounds, and discusses the expected stability profile. All quantitative data is presented in structured tables, and key conceptual workflows are visualized using diagrams. It is important to note that specific experimental data for this compound is limited in publicly accessible literature; therefore, some information is extrapolated from closely related analogues.

Physicochemical Properties

This compound (CAS RN: 120097-65-6) is a derivative of butanoic acid featuring both an acetamido group at the alpha-position and a trifluoromethyl group at the omega-position. These modifications significantly influence its chemical properties.

General Properties

| Property | Value | Source |

| CAS Number | 120097-65-6 | Commercial Suppliers |

| Molecular Formula | C₆H₈F₃NO₃ | [MySkinRecipes] |

| Molecular Weight | 199.13 g/mol | [MySkinRecipes] |

| Appearance | White to off-white powder or crystalline solid | Inferred from related compounds |

| Storage | Room temperature, dry and sealed | [MySkinRecipes] |

Solubility

Quantitative solubility data for this compound is sparse in peer-reviewed literature. A single data point from a commercial supplier indicates a solubility of 20.6 mg/mL (0.103 mol/L); however, the solvent used for this measurement is not specified. To provide a broader context, the solubility of related compounds is presented below.

| Compound | Solvent | Solubility |

| This compound | Not Specified | 20.6 mg/mL |

| 4,4,4-Trifluorobutanoic acid | Water | Soluble |

| 4,4,4-Trifluorobutanoic acid | N,N-Dimethylformamide | Very soluble |

| 4,4,4-Trifluorobutanoic acid | Methanol | Soluble |

| 4,4,4-Trifluorobutanoic acid | Glacial Acetic Acid | Sparingly soluble |

| 4,4,4-Trifluorobutanoic acid | Chloroform | Very slightly soluble |

Stability Profile

The trifluoromethyl (-CF₃) group is known to enhance the metabolic stability of molecules due to the high strength of the carbon-fluorine bond, making it resistant to enzymatic degradation. [MySkinRecipes]

General Stability Considerations

-

Hydrolytic Stability: The amide bond in the acetamido group may be susceptible to hydrolysis under strong acidic or basic conditions, yielding 2-amino-4,4,4-trifluorobutanoic acid and acetic acid. The trifluoromethyl group itself is generally stable to hydrolysis.

-

Thermal Stability: As a crystalline solid, the compound is expected to be thermally stable at room temperature. Storage in a dry, sealed container is recommended to prevent degradation. [MySkinRecipes]

-

Metabolic Stability: The presence of the trifluoromethyl group is a key feature used in drug design to block metabolic pathways, thereby increasing the in vivo half-life of a compound. [MySkinRecipes]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly described in the available literature. However, a plausible synthetic route can be inferred from standard organic chemistry procedures and protocols for related compounds.

Proposed Synthesis Workflow

The synthesis of this compound would likely involve the N-acetylation of its corresponding amino acid precursor, 2-amino-4,4,4-trifluorobutanoic acid.

In-Depth Technical Guide: 2-Acetamido-4,4,4-trifluorobutanoic Acid (CAS Number: 120097-65-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-4,4,4-trifluorobutanoic acid, identified by CAS number 120097-65-6, is a fluorinated amino acid derivative of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group imparts unique properties to molecules, often enhancing metabolic stability, bioavailability, and binding affinity to biological targets. Consequently, this compound serves as a valuable building block in the synthesis of novel therapeutic agents, particularly enzyme inhibitors for various disease targets. This guide provides a comprehensive overview of its chemical properties, synthesis, and its role in the development of bioactive molecules.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value |

| CAS Number | 120097-65-6 |

| Molecular Formula | C₆H₈F₃NO₃ |

| Molecular Weight | 199.13 g/mol |

| IUPAC Name | 2-(acetylamino)-4,4,4-trifluorobutanoic acid |

| Appearance | White to off-white solid |

| Purity | ≥95% |

| Storage Conditions | Room temperature, dry and sealed |

Synthesis

The synthesis of this compound is typically achieved through the acetylation of its corresponding amino acid precursor, (S)-2-amino-4,4,4-trifluorobutanoic acid. A detailed experimental protocol for a large-scale, asymmetric synthesis of the precursor has been reported, which is then followed by a standard acetylation reaction.

Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid

A robust method for the large-scale preparation of enantiomerically pure (S)-2-amino-4,4,4-trifluorobutanoic acid involves the alkylation of a chiral Ni(II) complex of a glycine Schiff base with trifluoroethyl iodide.[1] This method is advantageous for producing significant quantities of the chiral amino acid. The key steps are outlined below.

Experimental Protocol: Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid [1]

-

Formation of the Ni(II) Complex: A chiral auxiliary is reacted with a glycine Schiff base to form the corresponding Ni(II) complex.

-

Alkylation: The chiral glycine equivalent is alkylated with trifluoroethyl iodide under basic conditions.

-

Disassembly of the Complex: The resulting alkylated Ni(II) complex is disassembled using 6N HCl in dimethoxyethane (DME) to yield (S)-2-amino-4,4,4-trifluorobutanoic acid and recover the chiral auxiliary. This use of DME and a higher concentration of HCl is a modification to improve yield and reduce reaction time compared to traditional methods using methanol.

-

Purification: The product is purified through a series of filtration and washing steps.

Acetylation of (S)-2-Amino-4,4,4-trifluorobutanoic Acid

The final step to obtain this compound is the acetylation of the amino group. This is a standard chemical transformation.

Experimental Protocol: Acetylation

-

Dissolution: (S)-2-amino-4,4,4-trifluorobutanoic acid is dissolved in a suitable solvent, such as a mixture of water and a water-miscible organic solvent.

-

Acylation: Acetic anhydride is added to the solution, often in the presence of a mild base (e.g., sodium bicarbonate) to neutralize the newly formed acetic acid.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored for completion using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is acidified, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Biological Significance and Applications

This compound is primarily utilized as a synthetic intermediate for the creation of more complex and biologically active molecules. The presence of the trifluoromethyl group is a key feature, as it can significantly enhance the pharmacological properties of a drug candidate.

The trifluoromethyl group is known to:

-

Increase Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, prolonging the half-life of a drug.

-

Enhance Bioavailability: The lipophilicity imparted by the CF₃ group can improve absorption and distribution in the body.

-

Modulate Receptor Binding: The electronic properties of the CF₃ group can influence the binding affinity and selectivity of a molecule for its target protein.

Due to these favorable properties, this compound is a valuable building block for developing enzyme inhibitors and receptor modulators for a range of therapeutic areas, including cancer and neurological diseases.[2]

Role in the Synthesis of Focal Adhesion Kinase (FAK) Inhibitors

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in various solid tumors and plays a crucial role in cell survival, proliferation, migration, and adhesion. Therefore, FAK is a promising target for cancer therapy. Derivatives of this compound have been used to synthesize potent FAK inhibitors.

The general workflow for the development of such inhibitors is depicted below:

As illustrated, this compound serves as a starting material for the synthesis of complex molecules, such as 1,2,4-triazole derivatives. These derivatives have been shown to exhibit potent antiproliferative activity in cancer cell lines, like HepG2 and Hep3B, and significant FAK inhibitory activity. The inhibition of FAK phosphorylation leads to the downregulation of pro-survival signaling pathways, including PI3K/Akt, STAT3, and JNK, ultimately inducing apoptosis and cell cycle arrest in cancer cells.

Conclusion

This compound is a key synthetic intermediate with considerable potential in drug discovery and development. Its trifluoromethyl group offers a strategic advantage for enhancing the pharmacokinetic and pharmacodynamic properties of new drug candidates. The established synthetic routes provide a reliable supply of this valuable building block for the creation of novel enzyme inhibitors and other bioactive molecules, with promising applications in oncology and other therapeutic areas. Further research into derivatives of this compound is likely to yield new and effective therapeutic agents.

References

A Technical Guide to the Predicted Biological Activity of N-acetyl-4,4,4-trifluoroaminobutyric acid

Disclaimer: As of this writing, a thorough review of scientific literature reveals no specific studies on the biological activity of N-acetyl-4,4,4-trifluoroaminobutyric acid. This guide, therefore, presents a theoretical analysis based on the known biological functions of its constituent chemical moieties: the N-acetyl group, the aminobutyric acid backbone, and the trifluoromethyl group. The predicted activities and experimental protocols are extrapolated from research on structurally related compounds.

Introduction

N-acetyl-4,4,4-trifluoroaminobutyric acid is a synthetic compound that combines the structural features of N-acetylated amino acids, γ-aminobutyric acid (GABA) analogues, and trifluoromethyl-containing molecules. This unique combination suggests several potential biological activities of interest to researchers in neuroscience, pharmacology, and drug development. This document provides an in-depth theoretical exploration of these potential activities, detailed experimental methodologies for their investigation, and visual representations of relevant pathways and workflows.

Structural Analysis and Predicted Biological Activities

The predicted biological profile of N-acetyl-4,4,4-trifluoroaminobutyric acid is derived from the individual contributions of its key structural components.

The N-acetyl Group

N-acetylation is a common biochemical modification that can alter the pharmacological properties of a molecule.[1] The addition of an acetyl group to an amino acid can influence its stability, transport, and interaction with biological targets.[1] For instance, N-acetyl-GABA is a known metabolite of GABA with reported antioxidant and antibacterial properties.[2][3][4]

Potential Implications:

-

Modified Pharmacokinetics: The N-acetyl group may alter the polarity and solubility of the parent aminobutyric acid, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Blood-Brain Barrier Permeability: While GABA itself has limited ability to cross the blood-brain barrier, N-acetylation could modify its transport characteristics.[5]

-

Novel Biological Activities: The N-acetyl moiety might confer novel activities, such as antioxidant or anti-inflammatory effects, independent of GABAergic pathways.

The Aminobutyric Acid Backbone

The 4-aminobutyric acid structure is the core of GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system.[5] GABA exerts its effects by binding to GABA-A and GABA-B receptors, leading to a reduction in neuronal excitability.[5][6] Consequently, GABA analogues are a major class of drugs for treating anxiety, epilepsy, and other neurological disorders.[5]

Potential Implications:

-

GABA Receptor Modulation: The compound may act as an agonist, antagonist, or allosteric modulator at GABA-A or GABA-B receptors.[6] The structure-activity relationships for GABA receptor ligands are complex, and small structural changes can significantly alter binding affinity and efficacy.[7][8]

-

GABA Transporter Inhibition: It could potentially inhibit GABA transporters (GATs), leading to increased synaptic concentrations of GABA.

The 4,4,4-Trifluoromethyl Group

The trifluoromethyl (CF3) group is a widely used substituent in medicinal chemistry due to its unique electronic properties.[9][10] It is highly electronegative and lipophilic, which can enhance a molecule's metabolic stability, binding affinity to target proteins, and membrane permeability.[9][11]

Potential Implications:

-

Enhanced Potency and Stability: The trifluoromethyl group could increase the binding affinity of the molecule for its biological targets and make it more resistant to metabolic degradation.[11]

-

Altered Receptor Selectivity: The presence and position of the CF3 group can influence the selectivity of the compound for different receptor subtypes. However, it is important to note that trifluoromethyl substitution does not always lead to enhanced activity; for example, a trifluoromethyl analogue of the GABA agonist muscimol was found to be inactive.[12][13]

-

Neuroprotective Effects: Fluorinated GABA analogues have been investigated for their effects on GABA uptake and release in nerve terminals, suggesting potential roles in modulating neuronal function.[14][15]

Summary of Predicted Biological Activities

Based on the structural analysis, the potential biological activities of N-acetyl-4,4,4-trifluoroaminobutyric acid are summarized in the table below.

| Potential Biological Activity | Predicted Mechanism of Action | Potential Therapeutic Application |

| GABA-A Receptor Modulation | Direct binding to GABA-A receptors as an agonist, antagonist, or allosteric modulator. | Anxiety, Epilepsy, Insomnia, Sedation |

| GABA-B Receptor Modulation | Direct binding to GABA-B receptors as an agonist or antagonist. | Spasticity, Neuropathic Pain, Addiction |

| GABA Transporter (GAT) Inhibition | Inhibition of GABA reuptake from the synaptic cleft. | Epilepsy, Anxiety Disorders |

| Neuroprotection | Attenuation of excitotoxicity, reduction of oxidative stress. | Ischemic Stroke, Neurodegenerative Diseases |

| Histone Deacetylase (HDAC) Inhibition | Inhibition of HDAC enzymes, leading to altered gene expression. | Cancer, Neurodegenerative Diseases |

| Antioxidant Activity | Scavenging of free radicals. | Conditions associated with oxidative stress |

| Antibacterial Activity | Disruption of bacterial cell processes. | Infectious diseases |

Experimental Protocols

To empirically validate the predicted biological activities of N-acetyl-4,4,4-trifluoroaminobutyric acid, a series of in vitro and in vivo experiments would be required.

GABA Receptor Binding Assay

This assay determines the affinity of the compound for GABA-A and GABA-B receptors.

Objective: To quantify the binding affinity (Ki) of N-acetyl-4,4,4-trifluoroaminobutyric acid to GABA-A and GABA-B receptors.

Methodology:

-

Membrane Preparation: Isolate synaptic membranes from rat brain tissue.[16][17]

-

Radioligand Competition Assay:

-

GABA-A Receptor: Incubate the prepared membranes with a constant concentration of a radiolabeled GABA-A receptor ligand (e.g., [3H]muscimol or [3H]flumazenil) and varying concentrations of the test compound.[16][17][18]

-

GABA-B Receptor: Incubate the membranes with a radiolabeled GABA-B receptor ligand (e.g., [3H]GABA in the presence of a GABA-A antagonist or [3H]baclofen) and varying concentrations of the test compound.[17]

-

-

Separation and Quantification: Separate bound from free radioligand by rapid filtration. Quantify the radioactivity of the filters using liquid scintillation counting.[16]

-

Data Analysis: Determine the IC50 value (concentration of the test compound that inhibits 50% of radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Neuroprotection Assay

This assay assesses the ability of the compound to protect neurons from various insults.

Objective: To evaluate the neuroprotective effects of N-acetyl-4,4,4-trifluoroaminobutyric acid against excitotoxicity or oxidative stress in primary neuronal cultures.[19][20][21]

Methodology:

-

Cell Culture: Culture primary neurons (e.g., cortical or hippocampal neurons) or a neuronal cell line.[19][20]

-

Treatment: Pre-incubate the cells with varying concentrations of the test compound for a specified period.

-

Induction of Neurotoxicity: Expose the cells to a neurotoxic stimulus, such as glutamate (to induce excitotoxicity) or hydrogen peroxide (to induce oxidative stress).

-

Assessment of Cell Viability: Measure cell viability using assays such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

-

Apoptosis and Oxidative Stress Markers: Further assess neuroprotection by measuring markers of apoptosis (e.g., caspase-3 activity, TUNEL staining) and oxidative stress (e.g., reactive oxygen species production).[19]

Histone Deacetylase (HDAC) Inhibition Assay

This assay measures the inhibitory activity of the compound on HDAC enzymes.

Objective: To determine if N-acetyl-4,4,4-trifluoroaminobutyric acid inhibits HDAC activity in vitro.

Methodology:

-

Enzyme Source: Use nuclear extracts from cells or purified recombinant HDAC enzymes.[22][23]

-

Fluorometric Assay: Utilize a commercially available HDAC activity assay kit.[23][24] The principle involves the deacetylation of a fluorogenic substrate by HDACs, followed by the addition of a developer that releases a fluorescent molecule.[23][24]

-

Measurement: Incubate the HDAC enzyme with the substrate in the presence of varying concentrations of the test compound. Measure the fluorescence using a microplate reader.

-

Data Analysis: Calculate the percentage of HDAC inhibition and determine the IC50 value.

Visualizations

Potential Signaling Pathway: GABA-A Receptor Modulation

References

- 1. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]

- 2. abmole.com [abmole.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. N-Acetyl-γ-aminobutyric acid - Wikipedia [en.wikipedia.org]

- 5. GABA - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Structural determinants of activity at the GABAB receptor. A comparison of phosphoethanolamine and related GABA analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. scienceopen.com [scienceopen.com]

- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Synthesis and Evaluation of Fluoro-, Trifluoromethyl-, and Iodomuscimols as GABA Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of new fluorinated analogs of GABA, Pregabalin bioisosteres, and their effects on [(3)H]GABA uptake by rat brain nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of new fluorinated analogues of GABA, pregabalin bioisosters, on the ambient level and exocytotic release of [3H]GABA from rat brain nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. PDSP - GABA [kidbdev.med.unc.edu]

- 17. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]

- 21. preprints.org [preprints.org]

- 22. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Measuring Histone Deacetylase Inhibition in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Enzymatic Targets for 2-Acetamido-4,4,4-trifluorobutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetamido-4,4,4-trifluorobutanoic acid is a synthetic, fluorinated amino acid analogue. Its structural similarity to the natural amino acid L-leucine suggests its potential to interact with and modulate the activity of enzymes involved in leucine metabolism. The incorporation of a trifluoromethyl group often enhances the metabolic stability and inhibitory potency of bioactive molecules. This technical guide explores the potential enzymatic targets of this compound, drawing upon indirect evidence from studies on similar fluorinated amino acid analogues. While direct experimental data on the specific inhibitory effects of this compound are not currently available in the public domain, this document provides a focused overview of the most probable targets and outlines the experimental protocols that could be employed for their validation.

Introduction: The Rationale for Targeting Leucine-Metabolizing Enzymes

This compound is recognized as a bioisostere of L-leucine. This structural mimicry is the primary basis for hypothesizing its potential enzymatic targets. Enzymes that recognize and bind L-leucine as a substrate or an allosteric regulator are therefore the most likely candidates for interaction with this fluorinated analogue. The presence of the electron-withdrawing trifluoromethyl group can significantly alter the electronic properties of the molecule, potentially leading to tight binding or mechanism-based inhibition of target enzymes.

Potential Enzymatic Targets

Based on the function of analogous compounds and the metabolic pathways involving leucine, the following enzymes are proposed as high-priority potential targets for this compound.

α-Isopropylmalate Synthase (IPMS)

Function: α-Isopropylmalate synthase (EC 2.3.3.13) catalyzes the first committed step in the biosynthesis of L-leucine.[1][2] This enzyme facilitates the condensation of acetyl-CoA and α-ketoisovalerate to form α-isopropylmalate.

Rationale for Targeting: As the initial enzyme in the leucine biosynthetic pathway, IPMS is a critical control point. A known leucine analogue, 4-azaleucine, has been demonstrated to inhibit α-isopropylmalate synthase.[3] Given that this compound is also a leucine analogue, it is highly probable that it could act as a feedback inhibitor of this enzyme.

Leucine Aminopeptidase (LAP)

Function: Leucine aminopeptidases (EC 3.4.11.1) are exopeptidases that catalyze the hydrolysis of leucine residues from the N-terminus of proteins and peptides.[4]

Rationale for Targeting: These enzymes exhibit a preference for N-terminal leucine residues. Fluorinated and other modified amino acid analogues have been explored as inhibitors of aminopeptidases. The acetamido group and the trifluorobutyl side chain of the target compound could potentially interact with the active site of leucine aminopeptidase, leading to competitive inhibition.

Branched-Chain Amino Acid Aminotransferase (BCAT)

Function: Branched-chain amino acid aminotransferases (EC 2.6.1.42) catalyze the reversible transamination of branched-chain amino acids (leucine, isoleucine, and valine) to their corresponding α-keto acids.[5][6]

Rationale for Targeting: This is a crucial step in both the biosynthesis and catabolism of leucine. As a leucine analogue, this compound could act as a competitive substrate or an inhibitor of BCAT, thereby disrupting the normal metabolism of branched-chain amino acids.

Quantitative Data (Hypothetical)

As of the latest literature review, no specific quantitative data (e.g., IC50, Ki) for the inhibition of any enzyme by this compound has been published. The following table is presented as a template for how such data would be structured once it becomes available through experimental investigation.

| Enzyme Target | Inhibitor | Inhibition Type | IC50 (µM) | Ki (µM) | Assay Conditions | Reference |

| α-Isopropylmalate Synthase | This compound | TBD | TBD | TBD | TBD | TBD |

| Leucine Aminopeptidase | This compound | TBD | TBD | TBD | TBD | TBD |

| Branched-Chain Amino Acid Aminotransferase | This compound | TBD | TBD | TBD | TBD | TBD |

TBD: To Be Determined

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to investigate the inhibitory potential of this compound against the proposed enzymatic targets.

α-Isopropylmalate Synthase (IPMS) Inhibition Assay

This protocol is adapted from kinetic assays used for bacterial α-isopropylmalate synthase.

Objective: To determine the inhibitory effect of this compound on the activity of α-isopropylmalate synthase.

Materials:

-

Purified α-isopropylmalate synthase

-

Acetyl-CoA

-

α-Ketoisovalerate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Tris-HCl buffer (pH 7.5)

-

This compound (test compound)

-

Microplate reader or spectrophotometer

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, α-ketoisovalerate, and DTNB.

-

Inhibitor Addition: Add varying concentrations of this compound (dissolved in an appropriate solvent, e.g., DMSO, with a final solvent concentration kept constant across all assays) to the reaction mixture. A control with solvent only should be included.

-

Enzyme Addition: Add purified α-isopropylmalate synthase to the mixture and incubate for a predetermined time at a specific temperature (e.g., 37°C) to allow for potential binding of the inhibitor to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding acetyl-CoA.

-

Measurement: Monitor the increase in absorbance at 412 nm in real-time. The release of Coenzyme A (CoA) from the reaction of acetyl-CoA reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), which absorbs at this wavelength.

-

Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance curves. Determine the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Leucine Aminopeptidase (LAP) Inhibition Assay

This protocol utilizes a chromogenic substrate for continuous monitoring of enzyme activity.

Objective: To assess the inhibitory activity of this compound against leucine aminopeptidase.

Materials:

-

Purified leucine aminopeptidase

-

L-Leucine-p-nitroanilide (substrate)

-

Tris-HCl buffer (pH 8.0) containing a divalent cation (e.g., MnCl2 or MgCl2)

-

This compound (test compound)

-

Microplate reader or spectrophotometer

Procedure:

-

Assay Buffer Preparation: Prepare the Tris-HCl buffer with the required divalent cation.

-

Reaction Setup: In a microplate, add the assay buffer, substrate (L-leucine-p-nitroanilide), and varying concentrations of this compound.

-

Reaction Initiation: Add purified leucine aminopeptidase to each well to start the reaction.

-

Measurement: Monitor the increase in absorbance at 405 nm over time. The hydrolysis of L-leucine-p-nitroanilide by the enzyme releases p-nitroaniline, which has a characteristic absorbance at this wavelength.

-

Data Analysis: Determine the initial reaction rates. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Branched-Chain Amino Acid Aminotransferase (BCAT) Inhibition Assay

This is a coupled enzyme assay to determine BCAT activity.

Objective: To evaluate the inhibitory potential of this compound on branched-chain amino acid aminotransferase.

Materials:

-

Purified branched-chain amino acid aminotransferase

-

L-Leucine

-

α-Ketoglutarate

-

Glutamate dehydrogenase (GDH) as the coupling enzyme

-

NADH

-

Pyridoxal 5'-phosphate (PLP)

-

Tris-HCl buffer (pH 8.5)

-

This compound (test compound)

-

Spectrophotometer

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, L-leucine, α-ketoglutarate, NADH, PLP, and glutamate dehydrogenase.

-

Inhibitor Incubation: Add different concentrations of this compound to the reaction mixture.

-

Reaction Initiation: Start the reaction by adding purified BCAT.

-

Measurement: Monitor the decrease in absorbance at 340 nm. The glutamate produced by the BCAT reaction is converted back to α-ketoglutarate by GDH, a reaction that oxidizes NADH to NAD+.

-

Data Analysis: Calculate the rate of NADH consumption from the change in absorbance. Determine the percent inhibition and IC50 value for the test compound.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the logical relationships in the proposed targeting strategy and the workflow for inhibitor validation.

Conclusion

While direct experimental evidence is currently lacking, the structural characteristics of this compound strongly suggest that it is a promising candidate for the inhibition of enzymes involved in leucine metabolism. α-Isopropylmalate synthase, leucine aminopeptidase, and branched-chain amino acid aminotransferase represent the most probable enzymatic targets. The experimental protocols detailed in this guide provide a clear path for the validation of these potential interactions and the determination of key quantitative parameters such as IC50 and Ki values. Further research in this area is warranted to fully elucidate the biochemical activity of this compound and its potential applications in drug discovery and development.

References

- 1. 2-isopropylmalate synthase - Wikipedia [en.wikipedia.org]

- 2. proteopedia.org [proteopedia.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Structural and Functional Basis of Potent Inhibition of Leishmanial Leucine Aminopeptidase by Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

Conformational Landscape of 2-Acetamido-4,4,4-trifluorobutanoic Acid: A Technical Guide for Drug Development Professionals

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of fluorine into amino acid scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties. This technical guide provides an in-depth conformational analysis of 2-Acetamido-4,4,4-trifluorobutanoic acid, a molecule of significant interest in drug design. While direct experimental or computational studies on this specific molecule are not extensively available in public literature, this guide constructs a robust analysis based on established principles and data from analogous molecular fragments. We delve into the stereoelectronic effects of the trifluoromethyl group, the conformational preferences of the N-acetyl moiety, and the rotational dynamics of the butanoic acid backbone. This document outlines detailed experimental and computational protocols for researchers seeking to perform similar analyses and presents key data in structured tables for comparative evaluation. Visualizations of experimental and computational workflows are provided to facilitate a clear understanding of the methodologies.

Introduction: The Role of Fluorine in Modulating Molecular Conformation

The strategic introduction of fluorine into drug candidates can significantly alter their metabolic stability, binding affinity, and bioavailability.[1] These effects are often rooted in the profound influence of fluorine on molecular conformation. In the case of this compound, the interplay between the bulky and highly electronegative trifluoromethyl (CF₃) group and the N-acetyl group dictates the three-dimensional arrangement of the molecule, which in turn governs its interaction with biological targets. Understanding the conformational landscape of this molecule is therefore critical for rational drug design and development.

Key Structural Features and Conformational Degrees of Freedom

The primary degrees of conformational freedom in this compound are the rotations around the Cα-Cβ and Cβ-Cγ single bonds of the butanoic acid backbone, as well as the rotation of the N-acetyl group. The key dihedral angles to consider are:

-

τ₁ (N-Cα-Cβ-Cγ): Defines the relative orientation of the acetamido and the trifluoroethyl groups.

-

τ₂ (Cα-Cβ-Cγ-CF₃): Describes the rotation of the trifluoromethyl group.

-

ω (Cα-C(O)-N-H): The amide bond of the N-acetyl group, which can exist in cis or trans conformations.

The conformational preferences around these bonds are influenced by a combination of steric hindrance, electrostatic interactions, and hyperconjugative effects.

Conformational Analysis of Molecular Fragments

The Trifluoroethyl Side Chain: The Gauche Effect

The presence of a trifluoromethyl group significantly influences the conformational preferences of the alkyl chain. A key phenomenon is the gauche effect , where a conformation with a gauche relationship (dihedral angle of approximately 60°) between electronegative substituents is often more stable than the anti conformation.[2] This is attributed to stabilizing hyperconjugative interactions. For the Cα-Cβ bond in our target molecule, this suggests that rotamers where the Cα-N bond is gauche to the Cβ-Cγ bond may be significantly populated.

The N-Acetyl Group: Amide Bond Isomerization

The N-acetyl group introduces an amide bond, which can exist as cis or trans isomers. The trans conformation is generally more stable for N-alkylacetamides.[3] However, the energy barrier for rotation is significant, and the population of the cis isomer can be influenced by the solvent and surrounding chemical environment.[4] NMR spectroscopy is a powerful tool for studying this isomerization, as the chemical shifts of the amide proton and adjacent carbons are sensitive to the cis/trans state.[4]

Quantitative Conformational Data

Due to the absence of direct experimental data for this compound, the following tables summarize expected values based on studies of analogous compounds.

Table 1: Predicted Rotational Barriers and Dihedral Angles for Key Bonds

| Bond | Dihedral Angle | Predicted Stable Conformations (Dihedral Angle) | Estimated Rotational Barrier (kcal/mol) |

| Cα-Cβ | τ₁ (N-Cα-Cβ-Cγ) | Gauche (~60°), Anti (~180°) | 3 - 5 |

| Cβ-Cγ | τ₂ (Cα-Cβ-Cγ-CF₃) | Staggered conformations favored | ~3 |

| Amide C-N | ω (Cα-C(O)-N-H) | trans (~180°) favored | ~20 |

Note: These values are estimations based on data from related fluorinated alkanes and N-acetylated amino acids and should be confirmed by specific experimental or computational studies.

Table 2: Expected ³J(H,H) Coupling Constants for Cα-Cβ Rotamers

| Rotamer | Dihedral Angle (H-Cα-Cβ-H) | Expected ³J(H,H) (Hz) |

| Gauche | ~60° | 2 - 5 |

| Anti | ~180° | 10 - 16 |

Note: These values are based on the Karplus equation and can be influenced by the electronegativity of nearby substituents.[5][6]

Experimental Protocols for Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary experimental technique for determining the conformation of small molecules in solution.

Protocol for ¹H and ¹⁹F NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) to a concentration of approximately 10-20 mM.

-

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional ¹H NMR spectrum to identify the chemical shifts and multiplicities of all protons.

-

Measure the vicinal ³J(Hα, Hβ) coupling constants from the high-resolution spectrum. These values can be used in the Karplus equation to estimate the populations of the gauche and anti rotamers around the Cα-Cβ bond.[5]

-

Perform temperature-dependent NMR studies to investigate changes in conformational equilibria.

-

-

¹⁹F NMR Spectroscopy:

-

Acquire a one-dimensional ¹⁹F NMR spectrum. The chemical shift of the CF₃ group can provide information about its electronic environment.

-

Measure ³J(H,F) and ⁴J(H,F) coupling constants, which can also provide conformational insights.

-

-

2D NMR Spectroscopy:

-

Acquire COSY and TOCSY spectra to confirm proton spin systems.

-

Acquire NOESY or ROESY spectra to identify through-space interactions between protons, which can provide crucial distance restraints for determining the three-dimensional structure.

-

Computational Chemistry: Density Functional Theory (DFT)

DFT calculations are a powerful tool for exploring the conformational landscape of a molecule and complementing experimental data.

Protocol for DFT-based Conformational Analysis:

-

Initial Structure Generation: Build the 3D structure of this compound using a molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This can be done by rotating the key dihedral angles (τ₁, τ₂, ω).

-

Geometry Optimization and Frequency Calculation:

-

For each identified conformer, perform a geometry optimization using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p) or larger).[7]

-

Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).[8]

-

-

Rotational Energy Profile:

-

Perform a relaxed scan of the potential energy surface by systematically varying the key dihedral angles (e.g., τ₁) while optimizing the rest of the geometry at each step. This will provide the rotational energy barrier between conformers.[2]

-

-

NMR Parameter Calculation:

-

Calculate NMR chemical shifts and coupling constants for the low-energy conformers and compare them with experimental data to validate the computational model.

-

Visualizing Workflows and Relationships

Clear visualization of experimental and computational workflows is essential for understanding and replicating scientific studies. The following diagrams are generated using the Graphviz DOT language.

Caption: Workflow for the integrated conformational analysis of this compound.

Caption: Logical relationship from molecular structure to biological activity.

Conclusion and Future Directions

This guide provides a comprehensive framework for the conformational analysis of this compound. Based on the analysis of its constituent fragments, it is predicted that the molecule will exhibit a preference for staggered conformations, with the potential for a significant population of gauche rotamers due to the influence of the trifluoromethyl group. The N-acetyl group is expected to predominantly adopt a trans conformation.

For drug development professionals, a thorough understanding of these conformational preferences is paramount. The methodologies and predictive data presented herein serve as a valuable starting point for further experimental and computational investigations. Future studies should focus on the synthesis and detailed NMR analysis of this specific molecule to validate the predictions made in this guide. Such studies will provide crucial insights for the rational design of next-generation therapeutics incorporating this and similar fluorinated amino acid scaffolds.

References

- 1. Documentation | Graphviz [markhnsn.gitlab.io]

- 2. scanning potential energy surfaces [cup.uni-muenchen.de]

- 3. medium.com [medium.com]

- 4. Determination of Amide cis/trans Isomers in N‐Acetyl‐d‐glucosamine: Tailored NMR Analysis of the N‐Acetyl Group Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. Karplus equation - Wikipedia [en.wikipedia.org]

- 7. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

A Theoretical and Experimental Guide to the Physicochemical Properties of 2-Acetamido-4,4,4-trifluorobutanoic acid

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to determine the acid dissociation constant (pKa) and the logarithm of the partition coefficient (logP) for 2-Acetamido-4,4,4-trifluorobutanoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed methodologies and estimations of these critical physicochemical parameters.

Executive Summary

This compound is a derivative of interest in pharmaceutical research, potentially serving as a bioisostere for natural amino acids like leucine. The incorporation of a trifluoromethyl group can significantly alter the metabolic stability, bioavailability, and binding affinity of parent molecules. Understanding the pKa and logP is fundamental to predicting the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. This guide presents estimated pKa and logP values based on structurally related analogs and outlines the standard theoretical and experimental protocols for their determination.

Theoretical Physicochemical Properties

The key structural features influencing the pKa and logP are the carboxylic acid, the N-acetyl group, and the electron-withdrawing trifluoromethyl group at the γ-position.

-

pKa Estimation: The primary acidic center is the carboxylic acid proton. The presence of the highly electronegative CF₃ group will exert an electron-withdrawing inductive effect, which is expected to stabilize the carboxylate anion and thus increase the acidity (lower the pKa) compared to a non-fluorinated analog. The pKa of 4,4,4-trifluorobutanoic acid is 4.16[1], while the pKa of N-acetylglycine (which lacks the trifluoromethyl group but has the acetamido moiety) is approximately 3.7.[2][3][4][5] The acetamido group itself is weakly electron-withdrawing. Combining these effects, the pKa of the target molecule is estimated to be slightly lower than that of N-acetylglycine, likely in the range of 3.4 - 3.6 .

-

logP Estimation: The logP value indicates the lipophilicity of a compound. The trifluoromethyl group generally increases lipophilicity. However, the presence of the polar carboxylic acid and the acetamido group, both of which can participate in hydrogen bonding, contributes to hydrophilicity. The calculated XLogP3 for the parent amino acid, 2-amino-4,4,4-trifluorobutanoic acid, is -1.9. Acetylation of the amino group to an amide typically increases lipophilicity slightly by removing a formal charge. For comparison, the calculated logP for N-acetylglycine is -1.2.[6] Given these factors, the logP for this compound is estimated to be in the range of -1.0 to -0.5 .

Data Presentation: pKa and logP of Target Compound and Analogs

| Compound | Structure | Property | Value | Source/Method |

| This compound | CF₃CH₂CH(NHCOCH₃)COOH | pKa (Estimated) | 3.4 - 3.6 | Estimation from Analogs |

| logP (Estimated) | -1.0 to -0.5 | Estimation from Analogs | ||

| 4,4,4-Trifluorobutanoic acid | CF₃CH₂CH₂COOH | pKa | 4.16 | Experimental[1] |

| N-Acetylglycine | CH₃CONHCH₂COOH | pKa | ~3.7 | Experimental[2][3][4][5] |

| N-Acetylglycine | CH₃CONHCH₂COOH | logP | -1.2 | Calculated (XLogP3)[6] |

| (2S)-2-amino-4,4,4-trifluorobutanoic acid | CF₃CH₂CH(NH₂)COOH | logP | -1.9 | Calculated (XLogP3) |

Methodologies for Physicochemical Property Determination

Theoretical Calculation Workflow

Theoretical prediction of pKa and logP is a cornerstone of modern drug discovery, enabling high-throughput screening of virtual compounds. The general workflow involves structure input, selection of a calculation model, and analysis of the output.

-

pKa Calculation: These methods often rely on Hammett-type equations that correlate the electronic properties of substituents to the acidity of a functional group. More advanced methods include quantum mechanical calculations (e.g., Density Functional Theory) that compute the energy difference between the protonated and deprotonated states, or machine learning models trained on large datasets of experimental pKa values.

-

logP Calculation: LogP prediction algorithms are typically fragment-based or atom-based. Fragment-based methods, like XLogP3, sum the contributions of predefined molecular fragments to the overall lipophilicity. Atom-based methods assign lipophilicity contributions to individual atoms based on their environment. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict logP from various molecular descriptors.

Experimental Protocols

Experimental determination remains the gold standard for accurate pKa and logP values.

Potentiometric titration is a highly precise technique for measuring pKa. It involves monitoring the pH of a solution of the compound as a titrant (a strong base) is added incrementally.

Materials and Equipment:

-

Calibrated pH meter and electrode

-

Automated titrator or manual burette

-

Magnetic stirrer and stir bar

-

Reaction vessel (beaker)

-

This compound sample

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for ionic strength adjustment

-

Deionized, degassed water

Procedure:

-

Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[7][8]

-

Sample Preparation: Accurately weigh and dissolve the compound in degassed, deionized water to a known concentration (e.g., 1-5 mM). Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[7][8]

-

Initial Acidification: Place the sample solution in the reaction vessel with a magnetic stirrer. If necessary, add a small amount of 0.1 M HCl to lower the initial pH to ~2.0 to ensure the carboxylic acid is fully protonated.[7][8]

-

Titration: Begin stirring the solution and immerse the pH electrode. Add the standardized 0.1 M NaOH solution in small, precise increments.

-

Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration until the pH reaches ~12.

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest portion of the curve (the inflection point). For higher accuracy, the first derivative of the curve (ΔpH/ΔV) can be plotted against the volume to precisely locate the equivalence point.

The shake-flask method is the traditional and most reliable method for logP determination, directly measuring the partitioning of a compound between n-octanol and water.

Materials and Equipment:

-

n-Octanol (HPLC grade)

-

Phosphate buffer (e.g., pH 7.4)

-

Separatory funnels or vials with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Phase Saturation: Mix n-octanol and the aqueous buffer in a large vessel and shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the layers to separate completely before use.[9][10]

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).[9]

-

Partitioning: In a vial, add a precise volume of the pre-saturated aqueous buffer and a precise volume of the pre-saturated n-octanol (e.g., 5 mL of each). Add a small aliquot of the compound's stock solution. The final concentration should be low enough to avoid solubility issues and detector saturation.

-

Equilibration: Cap the vial and shake it for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.[11]

-

Phase Separation: Centrifuge the vial at a moderate speed to ensure complete separation of the n-octanol and aqueous layers.[10]

-

Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) layers using a suitable analytical method like HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentrations: P = C_oct / C_aq. The logP is the base-10 logarithm of this value: logP = log₁₀(P).

Experimental Workflow and Decision Logic

The determination of physicochemical properties follows a logical progression from theoretical estimation to experimental validation.

This guide provides a robust framework for understanding and determining the pKa and logP of this compound. While in silico methods offer rapid and valuable estimations for initial screening, experimental validation through established protocols is crucial for obtaining accurate data essential for advanced stages of drug development.

References

- 1. chembk.com [chembk.com]

- 2. Human Metabolome Database: Showing metabocard for Acetylglycine (HMDB0000532) [hmdb.ca]

- 3. Aceturic acid - Wikipedia [en.wikipedia.org]

- 4. Page loading... [guidechem.com]

- 5. N-Acetylglycine | 543-24-8 [chemicalbook.com]

- 6. Acetylglycine | C4H7NO3 | CID 10972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. LogP / LogD shake-flask method [protocols.io]

- 10. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 11. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

The Fluorinated Frontier: A Technical Guide to the Discovery and History of Trifluoromethylated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of trifluoromethyl (CF3) groups into amino acids has emerged as a powerful tool in medicinal chemistry and protein engineering. This technical guide provides a comprehensive overview of the discovery, history, and evolving synthetic methodologies for creating trifluoromethylated amino acids. It details the key scientific milestones, from early investigations into trifluoromethyl compounds to the development of sophisticated asymmetric and photocatalytic syntheses. This document serves as an in-depth resource, offering detailed experimental protocols for key reactions, quantitative comparisons of synthetic methods, and an exploration of the impact of these unique building blocks on protein structure and function, including their emerging role in modulating cellular signaling pathways.

A Historical Perspective: From Curiosity to Core Building Block

The journey of trifluoromethylated amino acids is deeply rooted in the broader history of organofluorine chemistry. Early explorations into the biological effects of trifluoromethyl-containing compounds date back to 1927 with the work of F. Lehmann.[1] However, the specific application to amino acids came much later. A pivotal moment in this field was the first synthesis of imines derived from alkyl 3,3,3-trifluoropyruvates in 1986 by the research groups of Kukhar and Kolomiets.[2] These imines served as crucial precursors for the synthesis of α-trifluoromethyl-α-amino acids, opening the door for their systematic investigation.

The development of novel trifluoromethylating reagents has been a major catalyst for progress in this area. Key reagents that have enabled the efficient synthesis of trifluoromethylated amino acids include:

-

Ruppert-Prakash Reagent (TMSCF3): A nucleophilic trifluoromethylating agent.

-

Togni Reagents: Electrophilic trifluoromethylating agents.

-

Umemoto Reagents: Electrophilic trifluoromethylating agents.[3][4]

-

Langlois Reagent (Sodium Triflinate): A radical trifluoromethyl source.

These reagents, coupled with advancements in synthetic methodologies, have transformed trifluoromethylated amino acids from chemical curiosities into readily accessible tools for drug discovery and protein design.

Synthetic Methodologies: A Chemist's Toolkit

The synthesis of trifluoromethylated amino acids has evolved significantly, with modern methods offering high levels of stereocontrol and functional group tolerance. This section details the core synthetic strategies and provides specific experimental protocols for their implementation.

Asymmetric Synthesis: Mastering Chirality

The biological activity of amino acids is intrinsically linked to their stereochemistry. Consequently, the development of asymmetric methods for the synthesis of enantiomerically pure trifluoromethylated amino acids has been a major focus of research.

The Strecker reaction, a classic method for amino acid synthesis, has been successfully adapted for the preparation of α-trifluoromethylated amino acids. This three-component reaction involves an amine, a cyanide source, and a trifluoromethyl-containing ketone or imine.[5][6][7] Asymmetric variants often employ chiral auxiliaries or catalysts to control the stereochemical outcome.

Detailed Experimental Protocol: Asymmetric Strecker Synthesis of an α-Trifluoromethylated Amino Nitrile

-

Materials: Trifluoromethyl ketimine (1.0 eq), chiral catalyst (e.g., a thiourea-based catalyst, 0.05 eq), trimethylsilyl cyanide (TMSCN, 1.5 eq), and an anhydrous, aprotic solvent (e.g., toluene).

-

Procedure:

-

To a flame-dried flask under an inert atmosphere (e.g., argon), add the trifluoromethyl ketimine and the chiral catalyst.

-

Dissolve the solids in the anhydrous solvent.

-

Cool the reaction mixture to the desired temperature (e.g., -78 °C).

-

Add TMSCN dropwise to the stirred solution.

-

Allow the reaction to stir for the specified time (e.g., 24 hours), monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the α-trifluoromethylated amino nitrile.

-

-

Hydrolysis: The resulting amino nitrile can be hydrolyzed to the corresponding carboxylic acid using strong acidic or basic conditions to yield the final trifluoromethylated amino acid.

The Reformatsky reaction, which traditionally involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, has been adapted for the synthesis of β-trifluoromethyl-β-amino acids.[8][9][10][11][12] This method often utilizes pre-formed trifluoromethylated imines as electrophiles.

Detailed Experimental Protocol: Diastereoselective Reformatsky-Type Reaction

-

Materials: Chiral N-sulfinyl-α-trifluoromethyl imine (1.0 eq), ethyl bromoacetate (2.0 eq), activated zinc powder (2.5 eq), and an anhydrous etheral solvent (e.g., tetrahydrofuran, THF).

-

Procedure:

-

Activate the zinc powder by washing with dilute HCl, water, ethanol, and diethyl ether, followed by drying under vacuum.

-

To a flame-dried flask containing the activated zinc under an inert atmosphere, add the anhydrous THF.

-

Add the ethyl bromoacetate to the zinc suspension and stir until the formation of the Reformatsky reagent is observed (typically indicated by a color change).

-

Cool the reaction mixture to 0 °C.

-

Add a solution of the chiral N-sulfinyl-α-trifluoromethyl imine in anhydrous THF dropwise.

-

Stir the reaction at 0 °C for the specified time (e.g., 2-4 hours), monitoring by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography to afford the β-trifluoromethyl-β-amino ester.

-

A powerful method for the asymmetric synthesis of a variety of α-amino acids, including trifluoromethylated analogs, involves the use of chiral Ni(II) complexes of Schiff bases derived from glycine.[2][3][4][8][13] This approach allows for the diastereoselective alkylation of the glycine anion equivalent.

Detailed Experimental Protocol: Asymmetric Synthesis via a Chiral Ni(II) Complex

-

Materials: Chiral Ni(II) complex of a glycine Schiff base (1.0 eq), a trifluoromethyl-containing alkyl halide (e.g., 3,3,3-trifluoropropyl iodide, 1.5 eq), a strong base (e.g., potassium hydroxide, 2.0 eq), and a polar aprotic solvent (e.g., N,N-dimethylformamide, DMF).

-

Procedure:

-

Suspend the chiral Ni(II) complex in DMF in a flask under an inert atmosphere.

-

Cool the suspension to a low temperature (e.g., -40 °C).

-

Add the powdered strong base to the mixture and stir for a short period (e.g., 15 minutes).

-

Add the trifluoromethyl-containing alkyl halide dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for the specified time (e.g., 12-24 hours).

-

Quench the reaction by adding acetic acid.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a mixture of methanol and water and add hydrochloric acid to hydrolyze the complex.

-

Extract the aqueous layer with an organic solvent to remove the chiral auxiliary.

-

The aqueous layer containing the crude amino acid can then be further purified, for example, by ion-exchange chromatography.

-

Photocatalytic Synthesis: Harnessing the Power of Light

Visible-light photocatalysis has recently emerged as a mild and efficient method for the synthesis of trifluoromethylated amino acids.[1][4][6][14][15] These reactions often proceed via radical intermediates, enabling the formation of C-C and C-CF3 bonds under gentle conditions.

Detailed Experimental Protocol: Photocatalytic Trifluoromethylation of a Glycine Derivative

-

Materials: N-Aryl glycine ester (1.0 eq), an alkene (1.5 eq), a trifluoromethyl source (e.g., trifluoromethyl thianthrenium triflate, 1.2 eq), a photocatalyst (e.g., Eosin Y, 2 mol%), and a suitable solvent (e.g., acetonitrile).

-

Procedure:

-

In a reaction vial, combine the N-aryl glycine ester, the alkene, the trifluoromethyl source, and the photocatalyst.

-

Add the solvent and degas the mixture, for example, by sparging with argon for 15 minutes.

-

Irradiate the reaction mixture with a visible light source (e.g., a blue LED lamp) at room temperature.

-

Stir the reaction for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the trifluoromethylated amino acid derivative.

-

Quantitative Comparison of Synthetic Methods